molecular formula C14H7F4N3O2 B1417718 3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-04-2

3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No. B1417718
CAS RN: 1219454-04-2
M. Wt: 325.22 g/mol
InChI Key: BELAKMYJBOEJRO-UHFFFAOYSA-N
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Description

The compound “3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a pyridine ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The presence of the fluorine atom and the trifluoromethyl group on the phenyl ring could potentially influence the electronic properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom and the trifluoromethyl group could potentially influence its polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Properties : Some studies have explored the synthesis of new 1,2,4-triazoles and 1,3,4-oxadiazoles derivatives, revealing their antimicrobial activities. Notably, compounds synthesized from isonicotinic acid hydrazide and carbon disulfide showed good to moderate antimicrobial activity. The structure-activity relationship (SAR) studies of certain oxadiazoles have also identified them as potential apoptosis inducers and anticancer agents, demonstrating activity against breast and colorectal cancer cell lines (Bayrak et al., 2009); (Zhang et al., 2005).

  • Herbicidal Activity : Research on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has shown moderate to high levels of herbicidal activity against various weeds, suggesting potential use in agriculture (Tajik & Dadras, 2011).

Material Science and Luminescence

  • Electroluminescent Materials : Studies involving the synthesis of fluorinated pyrazole and oxadiazole motifs have evaluated their use in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms and oxadiazole rings has been shown to improve electron mobility and luminescence efficiency, offering potential advancements in OLED technology (Desai et al., 2016); (Shih et al., 2015).

  • Fluorine-Containing Materials for Enhanced Performance : The incorporation of fluorine atoms into the chemical structure of oxadiazoles has been explored for its impact on the physical and chemical properties of materials, such as increased electron affinity and improved photophysical characteristics. These materials show promise for applications in light-emitting devices and as part of electronic materials (Chen & Chen, 2004).

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Compounds with similar structures have found applications in various fields, including medicinal chemistry and materials science .

Mechanism of Action

properties

IUPAC Name

3-[4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELAKMYJBOEJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
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3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

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